molecular formula C7H6INO4S B13687497 2-Iodo-4-(methylsulfonyl)-1-nitrobenzene

2-Iodo-4-(methylsulfonyl)-1-nitrobenzene

Cat. No.: B13687497
M. Wt: 327.10 g/mol
InChI Key: ILSWWSWYPKQUKB-UHFFFAOYSA-N
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Description

2-Iodo-4-(methylsulfonyl)-1-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of iodine, methylsulfonyl, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4-(methylsulfonyl)-1-nitrobenzene typically involves multiple steps, starting from readily available precursors One common method involves the iodination of 4-(methylsulfonyl)-1-nitrobenzene

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, benzyl protection, and halogen exchange reactions, followed by purification techniques like recrystallization or column chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-(methylsulfonyl)-1-nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) or potassium iodide (KI) in the presence of a suitable solvent.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) for hydrogenation reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the iodine atom.

    Reduction: Formation of 2-Iodo-4-(methylsulfonyl)-1-aminobenzene.

    Oxidation: Formation of sulfone derivatives.

Scientific Research Applications

2-Iodo-4-(methylsulfonyl)-1-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-4-(methylsulfonyl)-1-nitrobenzene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-4-(methylsulfonyl)phenol
  • 2-Iodo-4-tert-octylphenol

Uniqueness

2-Iodo-4-(methylsulfonyl)-1-nitrobenzene is unique due to the presence of both nitro and methylsulfonyl groups, which impart distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a combination of functional groups that can be exploited for diverse applications in research and industry .

Properties

Molecular Formula

C7H6INO4S

Molecular Weight

327.10 g/mol

IUPAC Name

2-iodo-4-methylsulfonyl-1-nitrobenzene

InChI

InChI=1S/C7H6INO4S/c1-14(12,13)5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3

InChI Key

ILSWWSWYPKQUKB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)[N+](=O)[O-])I

Origin of Product

United States

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